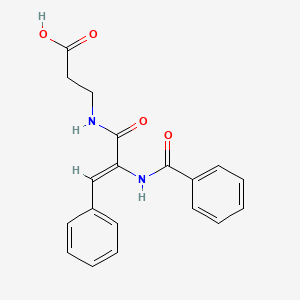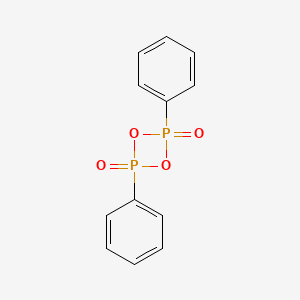
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide is a unique organophosphorus compound with the molecular formula C12H10O4P2 It is known for its distinctive structure, which includes a four-membered ring containing both phosphorus and oxygen atoms
Métodos De Preparación
The synthesis of 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide typically involves multi-step reactions. One common method includes the reaction of phenylphosphonic dichloride with phenol in the presence of a base, followed by oxidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations provide valuable insights into the reaction mechanisms and conditions required for its formation.
Análisis De Reacciones Químicas
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s phosphorus-oxygen ring structure allows it to form stable complexes with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents .
Comparación Con Compuestos Similares
2,4-Diphenyl-(1,3,2,4)dioxadiphosphetane 2,4-dioxide can be compared with other similar compounds, such as:
1,3,2,4-Dioxadiphosphetane 2,4-dioxide: Lacks the phenyl groups, making it less stable and less reactive.
2,4-Diphenyl-1,3,2,4-dioxadiboretane: Contains boron instead of phosphorus, leading to different chemical properties and reactivity.
2,4-Dimethyl-1,3,2,4-dioxadiphosphetane 2,4-dioxide: Substitutes methyl groups for phenyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
10291-80-2 |
|---|---|
Fórmula molecular |
C12H10O4P2 |
Peso molecular |
280.15 g/mol |
Nombre IUPAC |
2,4-diphenyl-1,3,2λ5,4λ5-dioxadiphosphetane 2,4-dioxide |
InChI |
InChI=1S/C12H10O4P2/c13-17(11-7-3-1-4-8-11)15-18(14,16-17)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
NIQPVHVCPGEQAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P2(=O)OP(=O)(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/structure/B11968955.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968966.png)
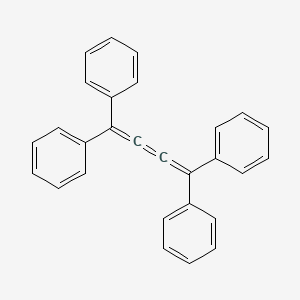


![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
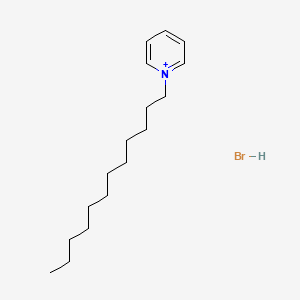

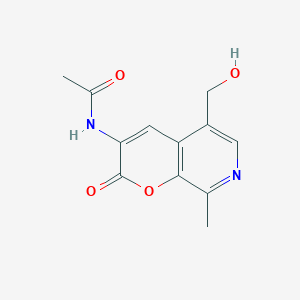
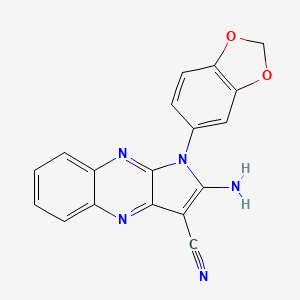
![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
